molecular formula C6H14O B3417965 2-Methyl-2-[(~2~H_3_)methyloxy]butane CAS No. 1173023-61-4

2-Methyl-2-[(~2~H_3_)methyloxy]butane

Cat. No.: B3417965
CAS No.: 1173023-61-4
M. Wt: 102.17 g/mol
InChI Key: HVZJRWJGKQPSFL-UHFFFAOYSA-N
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Description

2-Methyl-2-[(~2~H_3_)methyloxy]butane is a chemical compound with the molecular formula C_6H_14O. It is also known by other names such as tert-Amyl Methyl ether and Methyl tert-pentyl ether . This compound is an ether, characterized by its distinct structure where an oxygen atom is connected to two alkyl or aryl groups.

Preparation Methods

The synthesis of 2-Methyl-2-[(~2~H_3_)methyloxy]butane typically involves the reaction of tert-amyl alcohol with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the etherification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

2-Methyl-2-[(~2~H_3_)methyloxy]butane undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-2-[(~2~H_3_)methyloxy]butane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-2-[(~2~H_3_)methyloxy]butane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ether linkage allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. Pathways involved may include metabolic processes where the compound is broken down into smaller molecules .

Comparison with Similar Compounds

2-Methyl-2-[(~2~H_3_)methyloxy]butane can be compared with similar compounds such as:

Properties

IUPAC Name

2-methyl-2-(trideuteriomethoxy)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5-6(2,3)7-4/h5H2,1-4H3/i4D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZJRWJGKQPSFL-GKOSEXJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(C)(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745940
Record name 2-Methyl-2-[(~2~H_3_)methyloxy]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-61-4
Record name 2-(Methoxy-d3)-2-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173023-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-[(~2~H_3_)methyloxy]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-61-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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